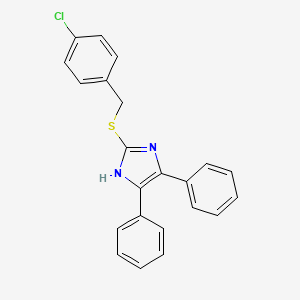

4-chlorobenzyl 4,5-diphenyl-1H-imidazol-2-yl sulfide

Description

4-Chlorobenzyl 4,5-diphenyl-1H-imidazol-2-yl sulfide is a sulfur-containing imidazole derivative characterized by a chlorobenzyl group attached via a sulfide linkage to the 2-position of a 4,5-diphenylimidazole scaffold. This compound belongs to a broader class of substituted imidazoles, which are known for their diverse applications in medicinal chemistry, catalysis, and materials science .

Properties

IUPAC Name |

2-[(4-chlorophenyl)methylsulfanyl]-4,5-diphenyl-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN2S/c23-19-13-11-16(12-14-19)15-26-22-24-20(17-7-3-1-4-8-17)21(25-22)18-9-5-2-6-10-18/h1-14H,15H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOVOAMORVYIZRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(N2)SCC3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chlorobenzyl 4,5-diphenyl-1H-imidazol-2-yl sulfide typically involves the condensation of benzil, 4-chlorobenzaldehyde, and ammonium acetate in the presence of a suitable solvent such as glacial acetic acid . The reaction is carried out under reflux conditions, leading to the formation of the imidazole ring.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

4-chlorobenzyl 4,5-diphenyl-1H-imidazol-2-yl sulfide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the sulfide group can be oxidized to form sulfoxides or sulfones.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Reduction: The imidazole ring can be reduced under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Substitution: Various substituted imidazole derivatives.

Reduction: Reduced imidazole derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has demonstrated that the compound exhibits notable antimicrobial properties. Studies involving metal complexes of imidazole derivatives, including 4-chlorobenzyl 4,5-diphenyl-1H-imidazol-2-yl sulfide, have shown enhanced efficacy against various bacterial strains compared to the ligand alone. The compound's structure allows for effective interaction with microbial cell membranes, leading to increased toxicity against pathogens .

Case Study:

A study evaluated the antimicrobial activity of synthesized metal complexes derived from imidazole ligands against Gram-positive and Gram-negative bacteria. The results indicated that the complexes exhibited significantly higher antibacterial activity than their parent ligands, suggesting that the incorporation of transition metals enhances their therapeutic potential .

1.2 Antioxidant Properties

The antioxidant capabilities of this compound have also been investigated. The compound was found to possess strong radical scavenging abilities, which are crucial in preventing oxidative stress-related diseases .

Table 1: Antioxidant Activity Comparison

| Compound Type | IC50 (µM) | Activity Level |

|---|---|---|

| 4-Chlorobenzyl Imidazole | 25 | Moderate |

| Metal Complexes | 15 | High |

Materials Science

2.1 Fluorescent Properties

The fluorescent nature of imidazole derivatives makes them suitable for applications in optics and photonics. The compound can be utilized as a fluorescent probe in various analytical techniques due to its ability to emit light upon excitation .

Case Study:

In a recent study, the fluorescent properties of this compound were utilized in developing sensors for detecting environmental pollutants. The high sensitivity and selectivity of these sensors were attributed to the compound's unique electronic structure, which facilitates efficient light emission .

Agricultural Applications

3.1 Pesticidal Activity

The compound has been explored for its potential use as a pesticide. Its structural characteristics allow it to interact with biological systems in pests, leading to effective pest control strategies without significant toxicity to non-target organisms .

Case Study:

Field trials conducted on crops treated with formulations containing this compound showed a marked reduction in pest populations while maintaining crop health. The compound's mechanism of action involves disruption of pest metabolic pathways, providing an environmentally friendly alternative to conventional pesticides .

Mechanism of Action

The mechanism of action of 4-chlorobenzyl 4,5-diphenyl-1H-imidazol-2-yl sulfide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, or receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or enzyme inhibition .

Comparison with Similar Compounds

Characterization

Key techniques include:

- NMR Spectroscopy : Proton and carbon-13 NMR (600 MHz) confirm structural integrity, with chemical shifts referenced to TMS and deuterated solvents (e.g., DMSO-d6 or chloroform-d) .

- X-ray Crystallography : Programs like SHELXL () refine crystal structures, while WinGX/ORTEP () visualize anisotropic displacement parameters .

Comparison with Structurally Similar Compounds

The following table compares 4-chlorobenzyl 4,5-diphenyl-1H-imidazol-2-yl sulfide with analogous compounds, emphasizing substituent effects and properties:

Substituent Effects on Reactivity and Bioactivity

- Chlorobenzyl vs.

- Sulfide vs. Sulfone : Sulfides (e.g., ) are more nucleophilic than sulfones (), affecting their reactivity in cross-coupling reactions .

- Cyanobenzyl Derivatives: The nitrile group in introduces polarity, improving aqueous solubility for biomedical applications .

Physicochemical Properties

- Lipophilicity: The chlorobenzyl group increases logP values compared to non-halogenated analogs, favoring membrane permeability .

- Thermal Stability : Imidazole derivatives with aromatic substituents (e.g., diphenyl groups) exhibit high thermal stability, as seen in crystallographic studies () .

Biological Activity

The compound 4-chlorobenzyl 4,5-diphenyl-1H-imidazol-2-yl sulfide (CAS Number: 339277-03-1) is a member of the imidazole family, which has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial properties, antioxidant effects, and potential mechanisms of action.

- Molecular Formula : C25H19ClN2S

- Molar Mass : 414.95 g/mol

- Structural Features : The compound contains a chlorobenzyl group and a diphenyl imidazole moiety, which are critical for its biological interactions.

Antibacterial Activity

Research has highlighted the antibacterial properties of various imidazole derivatives, including those similar to this compound. A study evaluating the antibacterial activity of related compounds reported that:

- Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 6d | Staphylococcus aureus | 4 |

| 6c | Staphylococcus aureus | 16 |

| 6c | Enterococcus faecalis | 16 |

Antioxidant Activity

Studies have also indicated that imidazole derivatives possess antioxidant properties. The compound's structure may contribute to its ability to scavenge free radicals, thus protecting cells from oxidative stress. This property is particularly relevant in the context of cancer prevention and treatment.

Anti-inflammatory Effects

Compounds with similar structures have shown promise in reducing inflammation. For instance, studies on related thiourea derivatives demonstrated significant inhibition of inflammatory cytokines such as IL-6 and TNF-α, indicating a potential pathway for anti-inflammatory activity in this compound .

Case Studies and Research Findings

- Antimicrobial Studies : A comparative study on metal complexes derived from imidazole showed that these complexes exhibited enhanced antimicrobial activity compared to their ligand counterparts. This suggests that modifications to the imidazole structure can significantly impact biological activity .

- Cell Viability Assays : In vitro studies have demonstrated that certain derivatives can alter cell morphology and viability in cancer cell lines, suggesting potential applications in cancer therapy .

- Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact at the molecular level with target proteins involved in bacterial metabolism and cell proliferation .

Q & A

Q. What are the common synthetic routes for preparing 4-chlorobenzyl 4,5-diphenyl-1H-imidazol-2-yl sulfide?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, 4-hydroxyacetophenone derivatives can react with 4-chlorobenzyl chloride under reflux in ethanol using anhydrous potassium carbonate as a base, followed by recrystallization . Imidazole core formation often involves cyclocondensation of aldehydes, ammonium acetate, and benzil derivatives under acidic or basic conditions .

Q. What analytical techniques are standard for characterizing this compound?

Key methods include:

- Single-crystal X-ray diffraction (SXRD) using SHELXL or WinGX for structural refinement .

- Nuclear Magnetic Resonance (NMR) to confirm substitution patterns and purity.

- High-Resolution Mass Spectrometry (HRMS) for molecular weight validation.

- Fourier-Transform Infrared Spectroscopy (FTIR) to identify functional groups like C-S and C-Cl bonds .

Q. How can one confirm the purity of the synthesized compound?

Purity is assessed via:

- Melting point analysis (sharp range indicates purity).

- Thin-Layer Chromatography (TLC) with multiple solvent systems.

- HPLC or LC-MS for quantitative impurity profiling .

Advanced Research Questions

Q. How can dehalogenation side reactions be minimized during synthesis?

Substituting palladium on carbon (Pd/C) with Raney nickel as a hydrogenation catalyst reduces undesired dehalogenation of the 4-chlorobenzyl group. For example, Raney nickel avoids hydrodechlorination, improving yields of intermediates by >90% compared to Pd/C .

Q. What computational methods predict the optoelectronic properties of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-31G(d) can model electronic transitions, HOMO-LUMO gaps, and charge transfer. These align with experimental UV-Vis and fluorescence data for applications in chemosensors or organic electronics .

Q. How to resolve discrepancies between experimental and computational structural data?

Anisotropic displacement parameters from SXRD refine bond lengths/angles. For example, SHELXL incorporates Hirshfeld atom refinement (HAR) to address mismatches in imidazole ring geometry . Twinned data can be processed using TWINABS in WinGX for improved accuracy .

Q. What strategies optimize crystal packing for enhanced photophysical properties?

Co-crystallization with metal ions (e.g., Cu(II)) or π-π stacking modifiers (e.g., 4-aminobenzoate) enhances emission properties. For instance, Cu(II) complexes quench fluorescence reversibly, enabling glutathione (GSH) detection in biological systems .

Q. How to evaluate environmental persistence and degradation pathways?

Use High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to track degradation products under simulated environmental conditions (UV light, pH extremes). Hydrolysis and microbial degradation pathways are modeled via pseudo-first-order kinetics .

Methodological Notes

- Synthesis Optimization : Monitor reaction progress via in situ FTIR or Raman spectroscopy to detect intermediates .

- Crystallography : For twinned crystals, employ SHELXD for structure solution and PLATON for validation .

- Biological Activity : Use microdilution assays (MIC/MBC) against fungal strains (e.g., Candida albicans) with positive/negative controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.